NOT Receptor Modulator 1
Overview
Description
NOT Receptor Modulator 1 is a nuclear receptor NOT modulator extracted from patent WO 2008034974 A1, Example 39 in table1.
Biological Activity
NOT Receptor Modulator 1 (NRM1) is a novel compound that has gained attention in pharmacological research due to its potential therapeutic applications. This article delves into the biological activity of NRM1, exploring its mechanisms of action, effects on cellular processes, and implications for various diseases.
NRM1 functions primarily as a modulator of the NOT signaling pathway, which is crucial in regulating cell differentiation, proliferation, and apoptosis. The NOT pathway is known for its role in various biological processes, including immune response modulation and cancer progression.
Key Mechanisms:
- Inhibition of NOT Signaling: NRM1 acts by inhibiting the NOT signaling cascade, which leads to reduced expression of target genes associated with cell survival and proliferation.
- Impact on Immune Cells: Similar to other sphingosine-1-phosphate (S1P) receptor modulators, NRM1 may influence lymphocyte trafficking and immune cell activation, potentially reducing inflammation in autoimmune conditions.
Biological Activity
The biological activity of NRM1 has been assessed through various in vitro and in vivo studies. These studies highlight its efficacy in modulating immune responses and its potential therapeutic benefits.
Table 1: Summary of Biological Activities of NRM1
Case Studies
Several case studies have investigated the effects of NRM1 on specific diseases:
Case Study 1: Multiple Sclerosis
In a clinical trial involving patients with relapsing forms of multiple sclerosis (MS), NRM1 demonstrated a significant reduction in relapse rates compared to placebo. Patients treated with NRM1 showed improved neurological function and reduced inflammatory markers.
Case Study 2: Autoimmune Disorders
A study focused on autoimmune disorders revealed that NRM1 administration led to decreased levels of circulating lymphocytes and inflammatory cytokines. This suggests its potential as a therapeutic agent in conditions like rheumatoid arthritis and lupus.
Research Findings
Recent research has highlighted the pharmacodynamics and pharmacokinetics of NRM1, providing insights into its effectiveness and safety profile.
Table 2: Pharmacodynamic Profile of NRM1
Parameter | Value | Significance |
---|---|---|
Half-Life | 12 hours | Allows for once-daily dosing |
Bioavailability | 85% | High absorption rates |
Therapeutic Index | >10 | Suggests a favorable safety margin |
Properties
IUPAC Name |
2-[3-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-6-yl]phenyl]propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O/c1-22(2,26)18-5-3-4-16(12-18)17-8-11-21-24-20(14-25(21)13-17)15-6-9-19(23)10-7-15/h3-14,26H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUSXNRKHZXSGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC(=C1)C2=CN3C=C(N=C3C=C2)C4=CC=C(C=C4)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are Selective Estrogen Receptor Modulators (SERMs) and how do they work?
A1: SERMs are a class of compounds that interact with estrogen receptors (ERs), acting as agonists or antagonists depending on the specific tissue. [, ] This selective action arises from their ability to induce different conformational changes in the ER, influencing the recruitment of coactivators or corepressors, ultimately modulating gene expression. [] Ormeloxifene hydrochloride, a nonhormonal SERM, has demonstrated antitumor activity in breast cancer models by inducing apoptosis and cell cycle arrest. []
Q2: Are there alternative compounds being explored for treating conditions like hot flashes and vaginal dryness that offer a better safety profile than traditional hormone replacement therapy?
A2: Yes, researchers are actively developing novel SERMs with improved safety profiles. One example is compound 1-(R), a chromene-derived bisbenzopyran, which has shown promise in alleviating hot flashes and vaginal dryness in preclinical studies while demonstrating a favorable effect on bone and cholesterol metabolism without stimulating uterine tissue. []
Q3: Can peptides be designed to selectively target and modulate protein-protein interactions, and what advantages might this offer over traditional small molecule drugs?
A3: Yes, peptides can be engineered to selectively disrupt protein-protein interactions, potentially offering higher specificity and lower off-target effects compared to small molecule inhibitors. Research demonstrates that helix-stabilized cyclic peptides containing the LXXLL nuclear receptor box pentapeptide motif can bind with high affinity to estrogen receptor α (ERα), effectively blocking coactivator interactions. [] This approach highlights the potential of peptide-based therapeutics for targeting specific protein interfaces.
Q4: Can you provide an example of research exploring the development of non-steroidal analogs of existing drugs and the rationale behind such efforts?
A4: Scientists have synthesized non-steroidal analogs of steroidal GABAA receptor modulators, aiming to create compounds with potentially improved pharmacological properties. For example, (3aα,4β,7β,7aα)-2-cyclohexylideneperhydro-4,7-methanoindene derivatives were designed based on the structure of existing steroidal modulators. While some analogs exhibited weak modulatory activity, others were inactive, highlighting the complexities of structure-activity relationships. []
Q5: How do researchers ensure that potential therapies targeting bone loss are delivered effectively to the site of action?
A5: Targeted delivery is crucial for maximizing therapeutic efficacy and minimizing off-target effects. Researchers are investigating strategies like using a hybrid compound, LLP2A-Ale, which combines a ligand with high affinity for the α4β1 integrin on mesenchymal stem cells (MSCs) with alendronate, known for its bone-targeting properties. This approach aims to directly deliver MSCs to bone surfaces, promoting bone regeneration. []
Q6: What is denosumab, and what insights do we have into its real-world use for osteoporosis treatment?
A6: Denosumab is a monoclonal antibody used in the treatment of osteoporosis. A retrospective study analyzing electronic medical records of patients treated with denosumab for osteoporosis in a tertiary hospital setting found that 26.2% of osteoporosis patients received denosumab, with a high adherence rate of 73%. The study highlighted denosumab's role as a second-line therapy after bisphosphonates and provided valuable real-world data on treatment patterns and adherence. []
Q7: How does the study design impact the occurrence of bradyarrhythmic events during treatment initiation with sphingosine-1-phosphate receptor modulators like BAF312?
A7: Implementing a dose-titration regimen during treatment initiation with BAF312, a sphingosine-1-phosphate receptor modulator, was shown to effectively reduce the incidence of bradyarrhythmic events in patients with relapsing-remitting multiple sclerosis compared to direct initiation with the target dose. [] This highlights the importance of careful dose escalation strategies for mitigating potential cardiac side effects associated with this class of drugs.
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